1-Ethyl-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

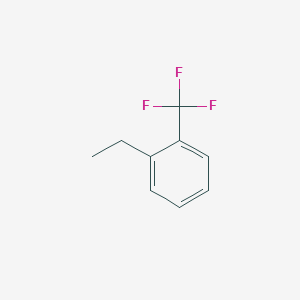

1-Ethyl-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Reduction: Catalytic hydrogenation can be used to reduce nitro groups to amines.

Major Products:

Nitration: 1-Ethyl-2-(trifluoromethyl)-4-nitrobenzene.

Halogenation: 1-Ethyl-2-(trifluoromethyl)-4-chlorobenzene.

Applications De Recherche Scientifique

1-Ethyl-2-(trifluoromethyl)benzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-ethyl-2-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and electron-withdrawing properties of the compound, which can affect its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

- 1-Ethyl-4-(trifluoromethyl)benzene

- 1-Methyl-2-(trifluoromethyl)benzene

- 1-Ethyl-2-(difluoromethyl)benzene

Comparison: 1-Ethyl-2-(trifluoromethyl)benzene is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Activité Biologique

1-Ethyl-2-(trifluoromethyl)benzene, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its insecticidal, antifungal, and anticancer activities, supported by experimental data and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that contain fluorinated aromatic rings. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions. This structural feature is known to enhance bioactivity through various mechanisms, including increased membrane permeability and altered binding affinities to biological targets.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds containing trifluoromethyl groups. For instance, a bioassay demonstrated that several fluorinated compounds exhibited significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. Specifically, compounds with similar structures to this compound showed effective insecticidal activity at concentrations around 500 mg/L, with some achieving over 70% mortality rates in target species .

Table 1: Insecticidal Activity of Fluorinated Compounds

| Compound | Target Pest | Lethality (%) at 500 mg/L |

|---|---|---|

| Compound A | Mythimna separate | 70 |

| Compound B | Helicoverpa armigera | 65 |

| Compound C | Ostrinia nubilalis | 60 |

Antifungal Activity

In addition to insecticidal properties, the antifungal activity of trifluoromethyl-substituted compounds has been documented. For example, certain derivatives demonstrated significant inhibition rates against fungal pathogens such as Pyricularia oryae, with inhibition rates reaching up to 77.8% . The mechanism of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways.

Table 2: Antifungal Activity of Selected Compounds

| Compound | Fungal Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound D | Pyricularia oryae | 77.8 |

| Compound E | Alternaria solani | 66.7 |

| Compound F | Botrytis cinerea | 55.6 |

Anticancer Activity

The anticancer potential of trifluoromethylated compounds has also been explored. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT116), and prostate (PC3) cancer cells. For instance, one compound exhibited an IC50 value of 22.4 μM against PACA2 cells, demonstrating superior efficacy compared to traditional chemotherapeutics like Doxorubicin .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound G | A549 | 44.4 |

| Compound H | HCT116 | 22.4 |

| Compound I | PC3 | 17.8 |

The biological activities of this compound and related compounds are attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of trifluoromethyl groups enhances membrane permeability, allowing for greater interaction with cellular targets.

- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in metabolic pathways in both pests and cancer cells.

- Gene Expression Modulation : Some studies have indicated that these compounds can alter gene expression related to cell proliferation and apoptosis in cancer cells .

Case Studies

- Insecticide Development : A study focused on synthesizing new insecticides based on trifluoromethylated benzene derivatives demonstrated promising results in field trials against common agricultural pests.

- Antifungal Agents : Research into antifungal agents revealed that modifications to the trifluoromethyl group can significantly enhance activity against resistant fungal strains.

- Cancer Therapeutics : Investigations into the anticancer effects of these compounds have led to the development of novel therapeutic strategies targeting specific mutations in cancer cells.

Propriétés

IUPAC Name |

1-ethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFRNUDXXWZZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.